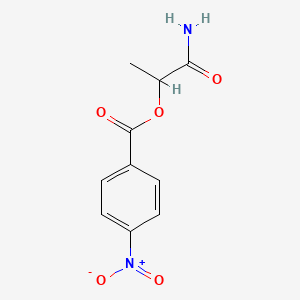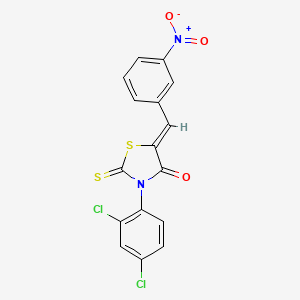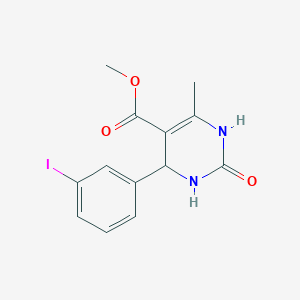![molecular formula C21H23N5O2 B5219108 3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5219108.png)
3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including the reaction of different precursor molecules under specific conditions. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through reactions involving amino and hydrazino compounds with diketones or other suitable starting materials under controlled conditions, often utilizing microwave irradiation or traditional heating methods to promote the reactions (Khan et al., 2014; Bruni et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of multiple rings, including pyrazole and pyrimidine rings, which are substituted with various functional groups. These substitutions significantly influence the compound's physical and chemical properties. X-ray diffraction analysis and NMR spectroscopy are commonly used techniques for elucidating these structures, providing detailed insights into the arrangement of atoms within the molecule (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, influenced by their functional group substitutions. These reactions include but are not limited to, cyclization, substitution, and addition reactions. Such reactivity enables the synthesis of a broad array of derivatives, each possessing unique chemical properties suitable for different scientific applications (Chimichi et al., 1996).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. These properties are determined by the molecular structure and the nature of substituents on the pyrazolo[1,5-a]pyrimidine core. Advanced spectroscopic and analytical techniques are employed to characterize these properties accurately (Kaping et al., 2020).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis and biological studies. These properties are influenced by the electronic configuration of the molecule, which can be modified through functionalization at different positions on the core structure. Studies on these derivatives highlight their potential in forming complex chemical structures and their interactions with biological targets (Damont et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-12-10-19(25-14(3)9-13(2)23-25)26-21(22-12)20(15(4)24-26)16-7-8-17(27-5)18(11-16)28-6/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWZZFXNCNTMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)

![methyl 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5219048.png)
![ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5219062.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B5219069.png)
![3-benzyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5219074.png)
![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5219089.png)
![5-(2-methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5219105.png)
![2-(4-methoxyphenyl)-N-({1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5219113.png)



